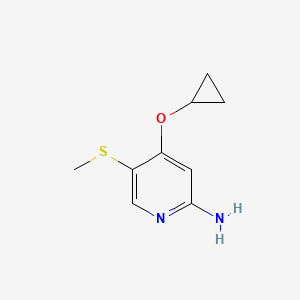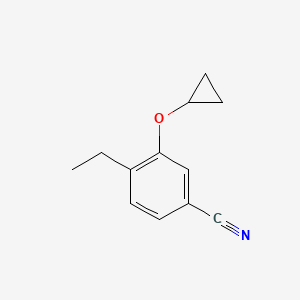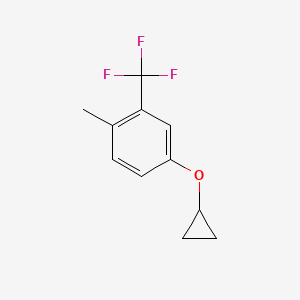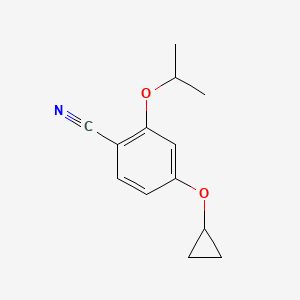
4-(Methylsulfanyl)-3-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylsulfanyl)-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group and a methylsulfanyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-3-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. This reaction can be promoted by visible light, forming electron donor-acceptor complexes with arylthiolate anions, which undergo single electron transfer reactions under photoredox catalyst-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of flow chemistry techniques, which allow for the efficient and scalable synthesis of trifluoromethyl-heteroatom anions. This method utilizes readily available organic precursors and cesium fluoride as the primary fluorine source, facilitating the rapid generation of SCF3 anions .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylsulfanyl)-3-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylsulfanyl derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Methylsulfanyl)-3-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity
Wirkmechanismus
The mechanism of action of 4-(Methylsulfanyl)-3-(trifluoromethyl)phenol involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The methylsulfanyl group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
4-(Methylsulfanyl)-3-(trifluoromethyl)phenol can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenol: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.
4-(Methylsulfanyl)phenol: Lacks the trifluoromethyl group, leading to different physical and chemical properties.
2-Trifluoromethylphenol: The trifluoromethyl group is positioned differently on the phenol ring, affecting its reactivity and applications.
The uniqueness of this compound lies in the combination of both the trifluoromethyl and methylsulfanyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H7F3OS |
|---|---|
Molekulargewicht |
208.20 g/mol |
IUPAC-Name |
4-methylsulfanyl-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7F3OS/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4,12H,1H3 |
InChI-Schlüssel |
AXMWJMOSVXGZCX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=C1)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















